molecular formula C20H15F3O5 B2463238 methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate CAS No. 449740-87-8

methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate

Cat. No.: B2463238
CAS No.: 449740-87-8
M. Wt: 392.33
InChI Key: FVHLRDHVHRPFAY-UHFFFAOYSA-N
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Description

The compound “methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate” is a derivative of chromene, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . Chromene derivatives have been found to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities .

Scientific Research Applications

Synthesis and Derivative Formation

  • An efficient one-stage method for the synthesis of methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates was developed using 3-hydroxy-4H-chromen-4-one with carbonyl compounds, highlighting a multicomponent approach with advantages like mild reaction conditions and atom economy (Komogortsev, Melekhina, & Lichitsky, 2022).

Chemical Reactions and Properties

  • Investigations into the reactions of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide reveal the formation of various compounds upon refluxing in different mediums, demonstrating the chemical versatility of these substances (Vetyugova et al., 2018).

Application in Cancer Therapy

  • Research into a novel nanosize drug candidate for cancer therapy involved the synthesis of a specific compound using 8-formyl-7-hydroxy-4-phenylcoumarin, showing potential in cancer cell cytotoxicity and DNA interaction studies (Budama-Kilinc et al., 2020).

Anti-inflammatory Activities

  • A study on the tender leaves of Eucommia ulmoides Oliv. identified new phenolic compounds, including those with the chromen-3-yl structure, which showed modest inhibitory activities on nitride oxide production in cell assays, suggesting anti-inflammatory properties (Ren et al., 2021).

Non-Linear Optical Properties

  • Novel heterocyclic, coumarin-based pyrano-chromene derivatives were synthesized and analyzed for their non-linear optical (NLO) properties, suggesting potential applications in this field (Arif et al., 2022).

Antibacterial Activity

  • The synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives and their testing against various bacteria, alongside comparison with reference drugs, indicates the potential antibacterial applications of these compounds (Mostafa, El-Salam, & Alothman, 2013).

Properties

IUPAC Name

methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O5/c1-11(19(25)26-2)27-13-8-9-14-15(10-13)28-18(20(21,22)23)16(17(14)24)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLRDHVHRPFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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